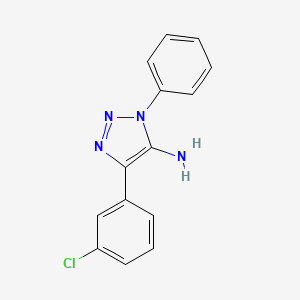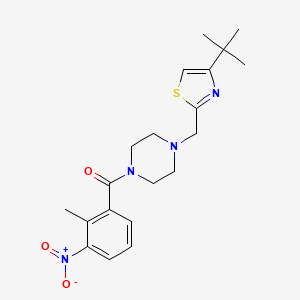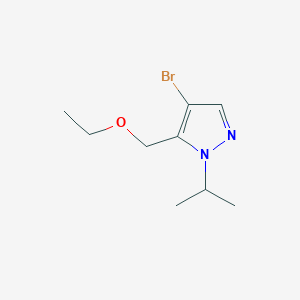
4-bromo-5-(ethoxymethyl)-1-isopropyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-5-(ethoxymethyl)-1-isopropyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their diverse applications in various fields, including medicinal chemistry, agrochemistry, and material science. The unique structure of this compound, which includes a bromine atom and an ethoxymethyl group, makes it an interesting subject for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-(ethoxymethyl)-1-isopropyl-1H-pyrazole typically involves the bromination of a pyrazole precursor. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The ethoxymethyl group can be introduced through an alkylation reaction using ethyl chloroformate in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available raw materials. The process includes bromination, alkylation, and purification steps to ensure high yield and purity of the final product. The scalability of the process is crucial for industrial applications, and optimization of reaction conditions is often required to achieve this.
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-5-(ethoxymethyl)-1-isopropyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Sodium Hydride (NaH): Used as a base in alkylation reactions.
Ethyl Chloroformate: Used for introducing the ethoxymethyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Aplicaciones Científicas De Investigación
4-bromo-5-(ethoxymethyl)-1-isopropyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemistry: The compound can be used in the development of agrochemicals, such as pesticides and herbicides.
Material Science: It can be used in the synthesis of materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 4-bromo-5-(ethoxymethyl)-1-isopropyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and ethoxymethyl group can influence the compound’s binding affinity and selectivity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
4-bromo-5-(trifluoromethyl)-1-phenyl-1H-pyrazole: Similar in structure but with a trifluoromethyl group instead of an ethoxymethyl group.
4-bromo-5-(methyl)-1-isopropyl-1H-pyrazole: Similar but with a methyl group instead of an ethoxymethyl group.
Uniqueness
4-bromo-5-(ethoxymethyl)-1-isopropyl-1H-pyrazole is unique due to the presence of both a bromine atom and an ethoxymethyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
4-bromo-5-(ethoxymethyl)-1-propan-2-ylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrN2O/c1-4-13-6-9-8(10)5-11-12(9)7(2)3/h5,7H,4,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCHKLSGXISVOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=C(C=NN1C(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[3-(2,4-Dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2855398.png)
![3-(3,4-Dimethylphenyl)-1-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2855399.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2855401.png)
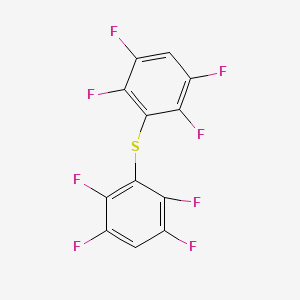
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2855407.png)
![7-(5-chloro-2-methylphenyl)-3-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2855408.png)
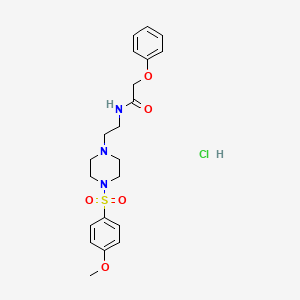
![N-(4-acetylphenyl)-4-[(2,5-dimethylbenzenesulfonamido)methyl]benzamide](/img/structure/B2855411.png)
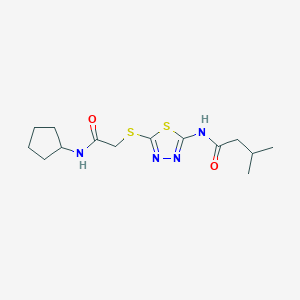
![1-{3-[(Dimethylamino)methyl]-2,4-dihydroxyphenyl}-2-phenylethan-1-one](/img/structure/B2855415.png)
![N-(3-fluorophenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2855416.png)

